3-[2-(tert-butoxy)-2-oxoethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid
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Overview
Description
3-[2-(tert-butoxy)-2-oxoethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C15H25NO6 It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and multiple tert-butoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(tert-butoxy)-2-oxoethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid typically involves the following steps:
Formation of the Azetidine Ring:
Introduction of tert-Butoxy Groups: The tert-butoxy groups are introduced using tert-butyl esters.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature
Chemical Reactions Analysis
Types of Reactions
3-[2-(tert-butoxy)-2-oxoethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce the oxidation state of the compound.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides (Cl-, Br-) or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing azetidine rings.
Biology: Its unique structure may allow for the development of novel bioactive compounds with potential therapeutic applications.
Medicine: The compound could be explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[2-(tert-butoxy)-2-oxoethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the azetidine ring and tert-butoxy groups may influence its binding affinity and reactivity with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(2-(tert-butoxy)-2-oxoethyl)azetidine-1-carboxylate
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
Uniqueness
3-[2-(tert-butoxy)-2-oxoethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid is unique due to the specific arrangement of its functional groups and the presence of multiple tert-butoxy groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]azetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-13(2,3)21-10(17)7-15(11(18)19)8-16(9-15)12(20)22-14(4,5)6/h7-9H2,1-6H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHNHIBRJXKWJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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